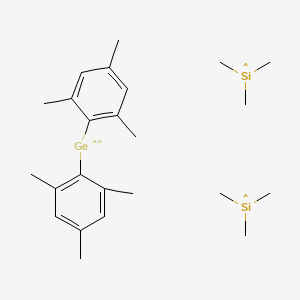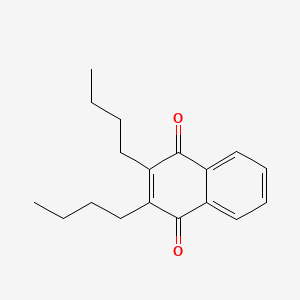
2,3-Dibutylnaphthalene-1,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dibutylnaphthalene-1,4-dione is a chemical compound belonging to the class of naphthoquinones These compounds are characterized by a naphthalene ring system with two ketone groups at the 1 and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dibutylnaphthalene-1,4-dione can be achieved through various methods. One common approach involves the condensation of 2-butylnaphthalene with butyl lithium, followed by oxidation to introduce the ketone functionalities. Another method includes the use of copper (II) oxide nanoparticles as catalysts under mild, ambient, and solvent-free conditions .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale oxidation reactions using robust oxidizing agents and controlled reaction environments to ensure high yields and purity.
Chemical Reactions Analysis
Types of Reactions: 2,3-Dibutylnaphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to introduce additional functional groups.
Reduction: The compound can be reduced to form hydroquinone derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Friedel-Crafts acylation and alkylation reactions are typical, using catalysts like aluminum chloride.
Major Products Formed:
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of hydroquinones.
Substitution: Introduction of various alkyl or acyl groups on the aromatic ring.
Scientific Research Applications
2,3-Dibutylnaphthalene-1,4-dione has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,3-Dibutylnaphthalene-1,4-dione involves its interaction with various molecular targets. The compound can act as a redox-cycling agent, generating reactive oxygen species (ROS) that induce cellular responses such as apoptosis or necrosis . It may also interact with specific enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
2,3-Dimethoxynaphthalene-1,4-dione: Known for its redox-cycling properties and biological activities.
2,3-Dimethyl-1,4-naphthoquinone: Shares similar structural features and is used in various chemical and biological studies.
Diacetyl (Butane-2,3-dione): Although structurally different, it is another diketone with significant industrial applications.
Uniqueness: 2,3-Dibutylnaphthalene-1,4-dione stands out due to its specific substitution pattern, which imparts unique chemical reactivity and potential applications in various fields. Its butyl groups enhance its solubility and interaction with biological membranes, making it a valuable compound for research and industrial purposes.
Properties
CAS No. |
104582-09-4 |
|---|---|
Molecular Formula |
C18H22O2 |
Molecular Weight |
270.4 g/mol |
IUPAC Name |
2,3-dibutylnaphthalene-1,4-dione |
InChI |
InChI=1S/C18H22O2/c1-3-5-9-13-14(10-6-4-2)18(20)16-12-8-7-11-15(16)17(13)19/h7-8,11-12H,3-6,9-10H2,1-2H3 |
InChI Key |
SBCOIRGZLUGOAP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=C(C(=O)C2=CC=CC=C2C1=O)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


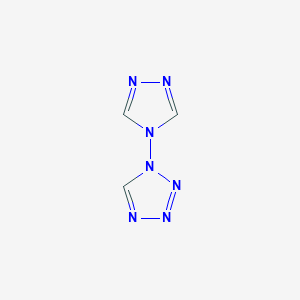
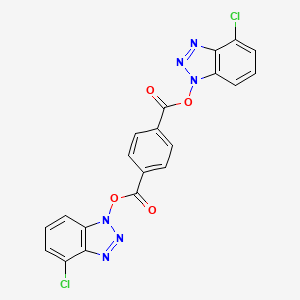
![Dibutylbis{[(2-chlorophenoxy)acetyl]oxy}stannane](/img/structure/B14323552.png)
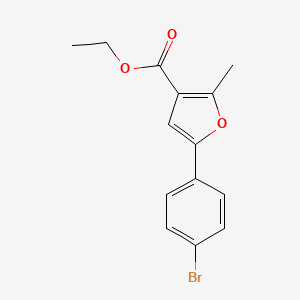
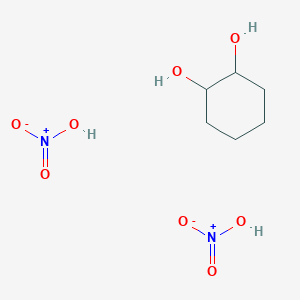
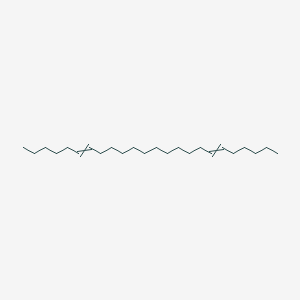
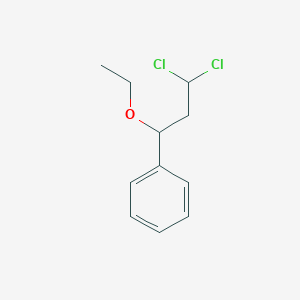
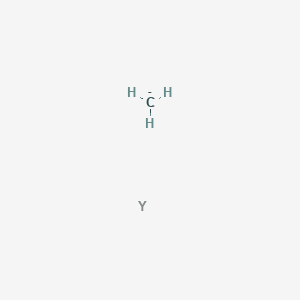
![4-{[(6-Nitro-1,3-benzothiazol-2-yl)amino]methyl}benzoic acid](/img/structure/B14323580.png)
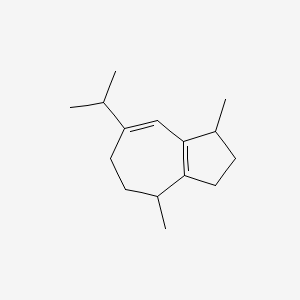


![6-Methyl-1a,11b-dihydrotetrapheno[5,6-b]oxirene](/img/structure/B14323616.png)
